molecular formula C14H11NO4 B14393296 3-Amino-2-(2-hydroxybenzoyl)benzoic acid CAS No. 89646-24-2

3-Amino-2-(2-hydroxybenzoyl)benzoic acid

Cat. No.: B14393296
CAS No.: 89646-24-2
M. Wt: 257.24 g/mol
InChI Key: UEBKJFKETXTBQM-UHFFFAOYSA-N
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Description

3-Amino-2-(2-hydroxybenzoyl)benzoic acid is an organic compound with the molecular formula C14H11NO4. It is a derivative of benzoic acid, featuring an amino group at the 3-position and a hydroxybenzoyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2-hydroxybenzoyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 2-hydroxybenzoic acid, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of a nitrating agent such as nitric acid, followed by catalytic hydrogenation using a palladium/carbon catalyst under hydrogen pressure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino alcohols .

Scientific Research Applications

3-Amino-2-(2-hydroxybenzoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-hydroxybenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(2-hydroxybenzoyl)benzoic acid is unique due to the presence of both an amino group and a hydroxybenzoyl group, which confer distinct chemical properties and reactivity.

Properties

CAS No.

89646-24-2

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

3-amino-2-(2-hydroxybenzoyl)benzoic acid

InChI

InChI=1S/C14H11NO4/c15-10-6-3-5-9(14(18)19)12(10)13(17)8-4-1-2-7-11(8)16/h1-7,16H,15H2,(H,18,19)

InChI Key

UEBKJFKETXTBQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC=C2N)C(=O)O)O

Origin of Product

United States

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